7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a hydrazino (-NH-NH₂) group at position 7, methyl groups at positions 2 and 5, and a 2-methylphenyl substituent at position 2. This scaffold is synthesized via regioselective cyclization strategies, often involving imine intermediates or hydrazine attack on pre-functionalized precursors . The hydrazino group confers reactivity for further derivatization, such as condensation with carbonyl compounds to form Schiff bases or heterocyclic fused systems, which are explored in anticancer and kinase inhibition studies .
Properties
IUPAC Name |
[2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-9-6-4-5-7-12(9)14-11(3)19-20-13(18-16)8-10(2)17-15(14)20/h4-8,18H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJJQQLNRHBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- Synthesis of 5-Amino-3-methylpyrazole: This compound is reacted with diethyl malonate in the presence of sodium ethanolate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate 1) with high yield (~89%).
Chlorination Step
- Formation of 5,7-Dichloro Intermediate: Intermediate 1 undergoes chlorination with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate 2) with approximately 61% yield.
Selective Nucleophilic Substitution
Morpholine Substitution: Reaction of Intermediate 2 with morpholine in the presence of potassium carbonate at room temperature selectively substitutes the chlorine at position 7, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (Intermediate 3) with 94% yield.
Hydrazine Substitution: Alternatively, hydrazine hydrate reacts with the 7-chloro derivative (or directly with 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile substrates) in ethanol at room temperature to displace the chlorine at position 7, producing the 7-hydrazino derivative in high yield (up to 92%).
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + diethyl malonate → 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Sodium ethanolate, reflux | 89 | Formation of dihydroxy intermediate |
| 2 | Chlorination of diol intermediate → 5,7-dichloro derivative | Phosphorus oxychloride, reflux | 61 | Introduction of reactive chlorines |
| 3a | Nucleophilic substitution with morpholine → 7-morpholino derivative | K2CO3, RT | 94 | Selective substitution at position 7 |
| 3b | Nucleophilic substitution with hydrazine hydrate → 7-hydrazino derivative | Ethanol, RT | 92 | SNAr displacement of chlorine |
Alternative Synthetic Routes and Key Findings
Suzuki and Buchwald–Hartwig Coupling Reactions: The 7-chloro intermediate can serve as a key substrate for palladium-catalyzed coupling reactions to introduce various substituents at position 7, including hydrazino groups via subsequent transformations.
Multicomponent Reactions and Cyclizations: Recent advances include the use of multicomponent reactions and pericyclic reactions for pyrazolo[1,5-a]pyrimidine synthesis, offering potential alternative routes for functionalization at position 7, although direct hydrazino substitution remains the most straightforward for this functional group.
Electronic Effects: The presence of electron-withdrawing groups on the aromatic substituent or the pyrazolo[1,5-a]pyrimidine core can influence reaction yields and regioselectivity, with electron-withdrawing substituents generally improving yields in cyclization and substitution steps.
Research Data and Yields Summary
Notes on Reaction Conditions and Optimization
The nucleophilic substitution with hydrazine hydrate is typically performed at room temperature in ethanol, which offers mild conditions and high selectivity for displacement of the chlorine at position 7.
The use of potassium carbonate as a base in substitutions with other nucleophiles (e.g., morpholine) facilitates the reaction by deprotonating the nucleophile and enhancing nucleophilicity.
Yields can be optimized by controlling stoichiometry, reaction time, and temperature; for example, increasing equivalents of nucleophile and adding catalytic amounts of acetic acid can improve reaction rates and yields in related pyrazolo[1,5-a]pyrimidine syntheses.
Chemical Reactions Analysis
Types of Reactions: 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be modified into derivatives with enhanced properties or functionalities. This versatility makes it a valuable compound in organic synthesis.
Biology
The compound has demonstrated significant biological activities, particularly in enzyme inhibition assays. Research indicates its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties against various diseases. Preliminary studies suggest that it may possess anticancer properties and could be developed into a drug candidate for treating specific types of cancer and possibly other diseases.
Industry
The unique structural characteristics of this compound make it suitable for developing advanced materials. It has potential applications in creating fluorescent probes and sensors due to its specific chemical reactivity. These materials could be utilized in various industrial applications, including diagnostics and environmental monitoring.
Mechanism of Action
The mechanism by which 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its effects is primarily through the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s hydrazino group plays a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.
Comparison with Similar Compounds
Table 1: Comparison of Position 7 Modifications
Position 2 and 5 Methyl Substitutions
Methyl groups at positions 2 and 5 are conserved in many analogs (e.g., 7-chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine) . These groups:
- Reduce steric hindrance compared to bulkier substituents, facilitating ring planarity and π-π stacking in target binding.
- Enhance metabolic stability by blocking oxidative degradation pathways.
Aromatic vs. Aliphatic Substituents at Position 6/7
- 6-Ethyl-7-piperidinyl derivatives (e.g., 6-ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine): Aliphatic groups like piperidinyl increase solubility but may reduce target specificity due to conformational flexibility .
- 7-Hydroxy-6-phenyl derivatives : Polar hydroxyl groups improve aqueous solubility but limit blood-brain barrier penetration .
Biological Activity
Overview
7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure includes a hydrazino group attached to a pyrazolo core, which contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The hydrazino group facilitates binding to enzyme active sites, inhibiting their activity and thereby affecting various cellular pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer drug development .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis through CDK inhibition. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | CDK inhibition and apoptosis | |
| MCF-7 | 15.0 | Cell cycle arrest | |
| A549 | 10.0 | Induction of oxidative stress |
Antitubercular Activity
In addition to its anticancer effects, this compound has shown promise in the fight against tuberculosis (TB). A study highlighted its potential as an antitubercular agent through high-throughput screening against Mycobacterium tuberculosis (Mtb). The compound exhibited low cytotoxicity while maintaining significant activity against Mtb within macrophages. The mechanism of action was distinct from traditional TB treatments, focusing on novel targets rather than cell wall biosynthesis .
Antibacterial and Antibiofilm Properties
Recent investigations have also explored the antibacterial properties of this compound. It has demonstrated efficacy against various bacterial strains and the ability to disrupt biofilm formation, which is critical for combating chronic infections. The following table summarizes its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a basis for developing new antibacterial agents targeting biofilm-associated infections .
Q & A
Q. What strategies are effective for modifying the hydrazino pharmacophore to enhance metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
